N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydro-2-quinolinyl]benzamide
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Overview
Description
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydro-2-quinolinyl]benzamide is a complex organic compound with a unique structure that combines a quinoline core with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydro-2-quinolinyl]benzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps to form the quinoline ring. The final step involves the coupling of the quinoline derivative with benzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydro-2-quinolinyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and benzamide derivatives.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydro-2-quinolinyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydro-2-quinolinyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its anticancer activity, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-3-methylbenzamide
Uniqueness
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydro-2-quinolinyl]benzamide stands out due to its unique combination of a quinoline core and a benzamide moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
883965-34-2 |
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Molecular Formula |
C25H22N2O4 |
Molecular Weight |
414.5g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]benzamide |
InChI |
InChI=1S/C25H22N2O4/c1-27-19-12-8-7-11-18(19)23(28)22(17-13-14-20(30-2)21(15-17)31-3)24(27)26-25(29)16-9-5-4-6-10-16/h4-15H,1-3H3,(H,26,29) |
InChI Key |
RBUNMOIORJIOAA-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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